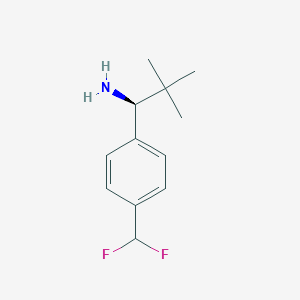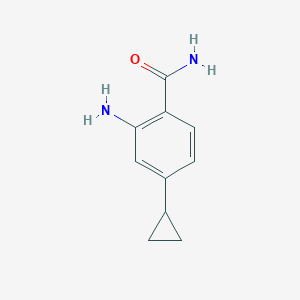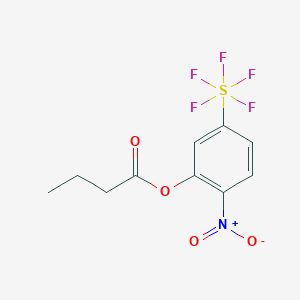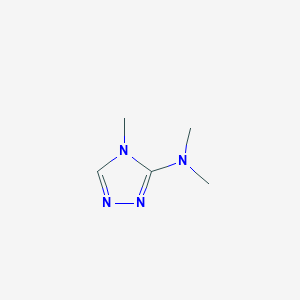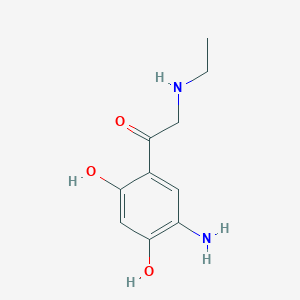
1-(5-Amino-2,4-dihydroxyphenyl)-2-(ethylamino)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-2,4-dihydroxyphenyl)-2-(ethylamino)ethanone is an organic compound that features both amino and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2,4-dihydroxyphenyl)-2-(ethylamino)ethanone typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a suitable aromatic compound that has substituents in the desired positions.
Nitration: Introduce a nitro group to the aromatic ring.
Reduction: Reduce the nitro group to an amino group.
Hydroxylation: Introduce hydroxyl groups to the aromatic ring.
Alkylation: Attach the ethylamino group to the ethanone moiety.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This could include:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2,4-dihydroxyphenyl)-2-(ethylamino)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The amino and hydroxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions such as acidic or basic environments to facilitate the reaction.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its functional groups.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2,4-dihydroxyphenyl)-2-(ethylamino)ethanone would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Amino-2,4-dihydroxyphenyl)-2-(methylamino)ethanone
- 1-(5-Amino-2,4-dihydroxyphenyl)-2-(propylamino)ethanone
Uniqueness
1-(5-Amino-2,4-dihydroxyphenyl)-2-(ethylamino)ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-(5-amino-2,4-dihydroxyphenyl)-2-(ethylamino)ethanone |
InChI |
InChI=1S/C10H14N2O3/c1-2-12-5-10(15)6-3-7(11)9(14)4-8(6)13/h3-4,12-14H,2,5,11H2,1H3 |
InChI Key |
YOKGTHAOPBMFEK-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(=O)C1=CC(=C(C=C1O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


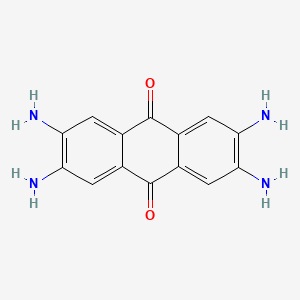

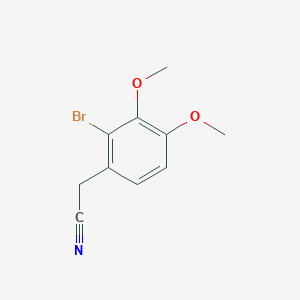
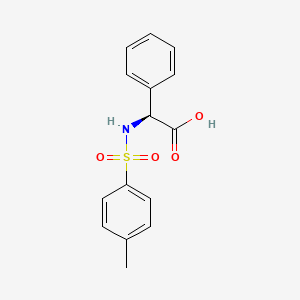
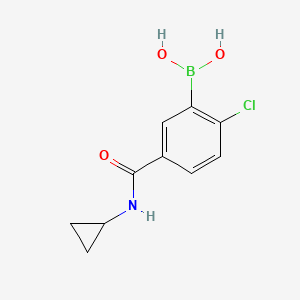
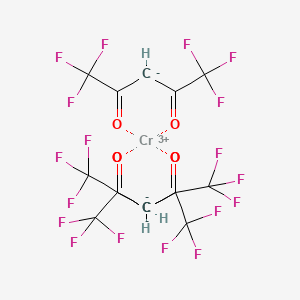
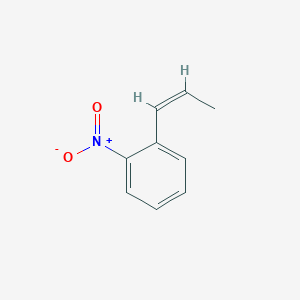
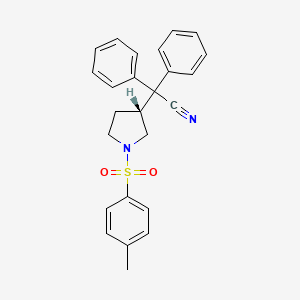

![(S)-N-((1H-Imidazol-2-yl)methyl)-1-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-6-yl)methanamine](/img/structure/B15248007.png)
